molecular formula C6H4ClNO2 B3089590 6-Chloro-4-hydroxynicotinaldehyde CAS No. 1196152-22-3

6-Chloro-4-hydroxynicotinaldehyde

Cat. No.: B3089590
CAS No.: 1196152-22-3
M. Wt: 157.55 g/mol
InChI Key: QUTHIVPADSLFBK-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 . It has a molecular weight of 157.55 g/mol . The compound is also known by several synonyms, including 6-Chloronicotinaldehyde and 2-chloropyridine-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound includes an imine (-C=N-) functional group . The InChI string for this compound is InChI=1S/C6H4ClNO/c7-6-2-1-5(4-9)3-8-6/h1-4H , and its canonical SMILES string is C1=CC(=NC=C1C=O)Cl .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 141.55 g/mol and a computed XLogP3 value of 1.2 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass is 140.9981414 g/mol .

Scientific Research Applications

Synthetic Chemistry and Material Science

6-Chloro-4-hydroxynicotinaldehyde serves as a crucial intermediate in synthetic chemistry for the development of novel compounds with potential antimicrobial activity. For example, it has been used in the microwave-assisted synthesis of novel 2H-Chromene derivatives, showcasing remarkable antimicrobial activities against different classes of bacteria and fungi. This synthesis process benefits from the compound's reactivity, enabling the formation of multicomponent reactions (MCRs) to produce derivatives with enhanced biological activities (I. H. El Azab, M. Youssef, & M. A. Amin, 2014).

Additionally, this compound has been utilized as a catalytic transient directing group in Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines. This innovative application demonstrates the compound's efficiency in facilitating the synthesis of complex heterocyclic structures, which are crucial in pharmaceuticals and material sciences (Yongwei Wu et al., 2016).

Biological and Environmental Applications

In the realm of environmental science, derivatives of this compound have been studied for their potential in addressing pollution and environmental degradation. For instance, compounds synthesized from this aldehyde have been evaluated for their ability to degrade pollutants like atrazine into less harmful substances, demonstrating significant environmental benefits in water treatment technologies (S. Nélieu, L. Kerhoas, & J. Einhorn, 2000).

Moreover, the synthesis of novel series of 6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives from reactions involving this compound has been reported, with some derivatives exhibiting remarkable activity against leukemia cell lines. This highlights the compound's potential in contributing to the development of new therapeutic agents for cancer treatment (Z. Brzozowski & F. Sa̧zewski, 2005).

Properties

IUPAC Name

6-chloro-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHIVPADSLFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263476
Record name 6-Chloro-4-hydroxy-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-22-3
Record name 6-Chloro-4-hydroxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-hydroxy-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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